JJKK 048

描述

属性

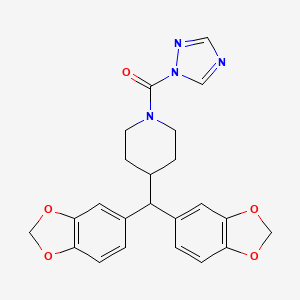

IUPAC Name |

[4-[bis(1,3-benzodioxol-5-yl)methyl]piperidin-1-yl]-(1,2,4-triazol-1-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O5/c28-23(27-12-24-11-25-27)26-7-5-15(6-8-26)22(16-1-3-18-20(9-16)31-13-29-18)17-2-4-19-21(10-17)32-14-30-19/h1-4,9-12,15,22H,5-8,13-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLSNATLUIXZPMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(C2=CC3=C(C=C2)OCO3)C4=CC5=C(C=C4)OCO5)C(=O)N6C=NC=N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

JJKK-048: A Technical Guide to a Potent and Selective Monoacylglycerol Lipase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

JJKK-048 is a novel, ultrapotent, and highly selective inhibitor of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2][3] By inhibiting MAGL, JJKK-048 effectively increases the levels of 2-AG in the brain and peripheral tissues, leading to a range of physiological effects, including analgesia. This technical guide provides a comprehensive overview of JJKK-048, including its chemical properties, mechanism of action, in vitro and in vivo pharmacological data, and detailed experimental protocols. The information presented is intended to support further research and development of JJKK-048 as a potential therapeutic agent for various conditions, including pain, neurodegenerative diseases, and cancer.

Chemical Properties and Structure

JJKK-048, with the chemical name {4-[bis-(benzo[d]dioxol-5-yl)methyl]-piperidin-1-yl}(1H-1,2,4-triazol-1-yl)methanone, is a piperidine triazole urea-based compound. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | {4-[bis-(benzo[d]dioxol-5-yl)methyl]-piperidin-1-yl}(1H-1,2,4-triazol-1-yl)methanone | |

| Molecular Formula | C23H22N4O5 | |

| Molecular Weight | 434.44 g/mol | |

| CAS Number | 1515855-97-6 | |

| Purity | ≥98% (HPLC) | |

| Solubility | Soluble to 100 mM in DMSO | |

| Storage | Store at -20°C |

Mechanism of Action

JJKK-048 is a potent and selective inhibitor of monoacylglycerol lipase (MAGL). It functions by covalently binding to the catalytic serine residue (S122) within the active site of the MAGL enzyme. This irreversible carbamoylation of the active site serine effectively inactivates the enzyme, preventing the hydrolysis of its primary substrate, 2-arachidonoylglycerol (2-AG). The inhibition of MAGL by JJKK-048 leads to a significant and dose-dependent increase in the levels of 2-AG in the brain and other tissues.

The signaling pathway affected by JJKK-048 is illustrated in the following diagram:

Caption: JJKK-048 inhibits MAGL, preventing 2-AG breakdown and enhancing cannabinoid signaling.

In Vitro Pharmacology

JJKK-048 demonstrates high potency and selectivity for MAGL across different species. The following table summarizes its in vitro activity.

| Target | Species | IC50 (nM) | Selectivity vs. FAAH | Selectivity vs. ABHD6 | Reference |

| MAGL | Human | 0.214 | >13,000-fold | ~630-fold | |

| MAGL | Rat | 0.275 | - | - | |

| MAGL | Mouse | 0.363 | - | - | |

| MAGL | Human/Rodent | <0.4 | - | - |

In Vivo Pharmacology

In vivo studies in mice have confirmed the potent and dose-dependent effects of JJKK-048 on MAGL activity and 2-AG levels in the brain.

| Dose (mg/kg, i.p.) | MAGL Inhibition in Brain (%) | Increase in Brain 2-AG Levels | Analgesic Effect | Reference |

| 0.5 | ~45% | Significant | Yes (writhing test) | |

| 1 | ~80% | Dose-dependent | Yes (writhing & tail-immersion) | |

| 2 | ~80% | Dose-dependent | Yes (writhing & tail-immersion) | |

| 4 | ~90% | Dose-dependent | - |

-

Analgesia: JJKK-048 administration resulted in significant antinociceptive effects in mouse models of pain. A low dose of 0.5 mg/kg produced analgesia in the writhing test without inducing cannabimimetic side effects. Higher doses (1-2 mg/kg) induced analgesia in both the writhing and tail-immersion tests.

-

Other CNS Effects: At higher doses, JJKK-048 was observed to cause hypomotility and hypothermia, but not catalepsy.

-

Selectivity: JJKK-048 administration did not affect the brain levels of anandamide (AEA), another major endocannabinoid, demonstrating its selectivity for the 2-AG signaling pathway in vivo.

Experimental Protocols

In Vitro MAGL Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of JJKK-048 against human, rat, and mouse MAGL.

Methodology:

-

Enzyme Source: Recombinant human, rat, or mouse MAGL expressed in HEK293 cells.

-

Substrate: 2-Arachidonoylglycerol (2-AG).

-

Procedure:

-

The enzyme is pre-incubated with varying concentrations of JJKK-048 in an appropriate buffer.

-

The reaction is initiated by the addition of the substrate, 2-AG.

-

The hydrolysis of 2-AG is monitored over time using a suitable detection method, such as liquid chromatography-mass spectrometry (LC-MS) to quantify the remaining 2-AG or the formation of arachidonic acid.

-

The rate of reaction at each inhibitor concentration is calculated and compared to the control (no inhibitor).

-

IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

-

The general workflow for determining the in vitro IC50 is depicted below:

Caption: Workflow for determining the IC50 of JJKK-048 against MAGL.

In Vivo MAGL Inhibition and 2-AG Level Measurement in Mice

Objective: To assess the in vivo potency of JJKK-048 in inhibiting brain MAGL activity and elevating brain 2-AG levels.

Methodology:

-

Animals: Male C57Bl/6J mice.

-

Drug Administration: JJKK-048 is administered via intraperitoneal (i.p.) injection at various doses (e.g., 0.1-4 mg/kg). A vehicle control group is also included.

-

Tissue Collection: At a specified time point after administration (e.g., 30 minutes), mice are euthanized, and brains are rapidly removed and flash-frozen.

-

MAGL Activity Assay (Activity-Based Protein Profiling - ABPP):

-

Brain tissue is homogenized in a suitable buffer.

-

The homogenate is incubated with a fluorescently tagged activity-based probe that covalently binds to the active site of serine hydrolases, including MAGL.

-

Proteins are separated by SDS-PAGE.

-

The fluorescence of the MAGL band is quantified to determine the level of active enzyme. A reduction in fluorescence in the JJKK-048-treated groups compared to the vehicle group indicates MAGL inhibition.

-

-

2-AG Quantification (LC-MS):

-

Lipids are extracted from a separate portion of the brain homogenate.

-

2-AG levels are quantified using a validated liquid chromatography-mass spectrometry (LC-MS) method with an appropriate internal standard.

-

Conclusion

JJKK-048 is a powerful research tool and a promising therapeutic lead compound. Its high potency and selectivity for MAGL make it an ideal candidate for studying the physiological and pathophysiological roles of the 2-AG signaling pathway. Further investigation into its pharmacokinetic properties, long-term safety profile, and efficacy in various disease models is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide on the Biological Activity of JJKK-048

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of JJKK-048, a potent and selective inhibitor of monoacylglycerol lipase (MAGL). The information is compiled from preclinical research and is intended to inform researchers, scientists, and professionals in the field of drug development.

Core Mechanism of Action

JJKK-048 is an ultrapotent and highly selective inhibitor of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system.[1][2][3] MAGL is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, JJKK-048 effectively increases the levels of 2-AG in various tissues, including the brain. This elevation of 2-AG enhances the signaling of cannabinoid receptors, primarily CB1 and CB2, leading to a range of physiological effects. The inhibition of MAGL by JJKK-048 is achieved through covalent modification of the catalytic serine (S122) in the active site of the enzyme, forming a carbamate adduct. While initially characterized as irreversible, further in vivo studies suggest a slowly reversible mechanism of action.

References

- 1. In Vivo Characterization of the Ultrapotent Monoacylglycerol Lipase Inhibitor {4-[bis-(benzo[d][1,3]dioxol-5-yl)methyl]-piperidin-1-yl}(1H-1,2,4-triazol-1-yl)methanone (JJKK-048) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. JJKK-048 | MAGL inhibitor | Probechem Biochemicals [probechem.com]

- 3. medchemexpress.com [medchemexpress.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Effects of JJKK 048 on 2-Arachidonoylglycerol (2-AG) Levels

This technical guide provides a comprehensive overview of the potent and selective monoacylglycerol lipase (MAGL) inhibitor, this compound, and its specific effects on the levels of the endocannabinoid 2-arachidonoylglycerol (2-AG). This document details its mechanism of action, presents quantitative data from in vivo and in vitro studies, outlines experimental protocols, and visualizes the relevant biological pathways and workflows.

Introduction: this compound and the Endocannabinoid System

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a wide array of physiological processes. A key component of the ECS is the endocannabinoid 2-arachidonoylglycerol (2-AG), a full agonist for the cannabinoid receptors CB1 and CB2.[1][2][3] The signaling function of 2-AG is primarily terminated by the serine hydrolase monoacylglycerol lipase (MAGL), which hydrolyzes 2-AG into arachidonic acid and glycerol.[4][5]

This compound, {4-[bis-(benzo[d]dioxol-5-yl)methyl]-piperidin-1-yl}(1H-1,2,4-triazol-1-yl)methanone, is an ultrapotent and highly selective inhibitor of MAGL. By blocking the primary degradation pathway of 2-AG, this compound serves as a powerful pharmacological tool to elevate 2-AG levels, enabling detailed study of its downstream effects and therapeutic potential in conditions like pain, neurodegenerative disorders, and cancer.

Mechanism of Action

This compound acts as an irreversible covalent inhibitor of MAGL. It covalently binds to the catalytic serine residue (S122) within the active site of the MAGL enzyme, forming a stable carbamate adduct. This modification effectively inactivates the enzyme, preventing the hydrolysis of 2-AG. The consequence is a significant and selective increase in the tissue and brain levels of 2-AG, with minimal impact on the levels of anandamide (AEA), the other major endocannabinoid.

Quantitative Data Presentation

The potency, selectivity, and in vivo efficacy of this compound have been quantitatively characterized. The following tables summarize the key data.

Table 1: Potency and Selectivity of this compound

| Target Enzyme | IC₅₀ Value | Species | Notes |

|---|---|---|---|

| MAGL | 0.4 nM | Not Specified | Potent inhibition. |

| MAGL | 214 pM | Human | High potency against human MAGL. |

| MAGL | 275 pM | Rat | High potency against rat MAGL. |

| MAGL | 363 pM | Mouse | High potency against mouse MAGL. |

| FAAH | >13,000-fold less potent | Not Specified | Highly selective over fatty acid amide hydrolase (FAAH). |

| ABHD6 | ~630-fold less potent | Not Specified | Selective over α/β-hydrolase domain 6 (ABHD6). |

Table 2: In Vivo Effects of this compound on Mouse Brain MAGL Activity and 2-AG Levels

| This compound Dose (i.p.) | MAGL Inhibition (%) | Effect on Brain 2-AG Levels | Effect on Brain AEA Levels |

|---|---|---|---|

| 0.1 mg/kg | Not specified | Dose-dependent increase | Unaffected |

| 0.5 mg/kg | ~45% | Dose-dependent increase | Unaffected |

| 1.0 mg/kg | ~80% | Dose-dependent increase | Unaffected |

| 2.0 mg/kg | ~80% | Dose-dependent increase | Unaffected |

| 4.0 mg/kg | ~90% | Dose-dependent increase | Unaffected |

Data derived from acute administration in male C57Bl/6J mice, with analysis performed 30 minutes post-injection.

Experimental Protocols

The following protocols are based on methodologies described in the characterization of this compound.

In Vivo Administration and Tissue Collection

-

Animal Model: Male C57Bl/6J or Albino Swiss mice are used.

-

Compound Preparation: this compound is dissolved in a vehicle, such as a solution containing 10% DMSO and 90% (20% SBE-β-CD in Saline).

-

Administration: A single dose of this compound (ranging from 0.1 to 4 mg/kg) or vehicle is administered via intraperitoneal (i.p.) injection.

-

Time Course: For acute studies, animals are sacrificed at a specific time point post-injection (e.g., 30 minutes).

-

Tissue Collection: Brain and other peripheral tissues (liver, spleen, heart) are rapidly removed, frozen (e.g., in liquid nitrogen), and stored at -80°C until analysis.

Measurement of 2-AG Levels (Lipid Extraction and LC-MS/MS)

-

Homogenization: Frozen brain tissue is homogenized in a suitable buffer, often containing internal standards for quantification.

-

Lipid Extraction: An organic solvent extraction (e.g., using a mixture of chloroform, methanol, and water) is performed to isolate lipids, including 2-AG, from the homogenate.

-

Analysis: The extracted lipid samples are analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique allows for the sensitive and specific quantification of 2-AG levels relative to the internal standard. While specific parameters for JJKK-048 studies are not detailed in the search results, this is the standard method for endocannabinoid measurement.

Activity-Based Protein Profiling (ABPP) of MAGL Activity

-

Objective: To measure the functional inhibition of MAGL and other serine hydrolases in tissue samples.

-

Tissue Preparation: Brain homogenates are prepared from this compound-treated and vehicle-treated animals.

-

Probe Incubation: The homogenates are incubated with a fluorescently tagged activity-based probe that covalently binds to the active site of serine hydrolases.

-

SDS-PAGE: The labeled proteins are separated by size using SDS-polyacrylamide gel electrophoresis.

-

Visualization: The gel is scanned for fluorescence. The intensity of the band corresponding to MAGL indicates the amount of active enzyme. A reduction in fluorescence intensity in the this compound-treated samples compared to vehicle controls demonstrates target engagement and inhibition.

Visualizations: Pathways and Workflows

Signaling Pathway: this compound Mechanism of Action

References

- 1. Druggable Targets in Endocannabinoid Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Endocannabinoid signaling pathways: beyond CB1R and CB2R - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Endogenous Cannabinoid 2-Arachidonoylglycerol Is Intravenously Self-Administered by Squirrel Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]

JJKK 048: An In-Depth Technical Guide to its Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

JJKK 048 is a potent and highly selective inhibitor of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system.[1][2] MAGL is primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), a critical signaling molecule involved in a variety of physiological processes, including pain, inflammation, and neurotransmission. By inhibiting MAGL, this compound elevates the levels of 2-AG, thereby potentiating its effects. This whitepaper provides a comprehensive technical overview of the selectivity profile of this compound, detailing its on-target potency and off-target interactions. It includes quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action

This compound acts as a covalent inhibitor of MAGL. It irreversibly binds to the catalytic serine residue (S122) within the active site of the enzyme, forming a stable carbamate adduct.[1] This covalent modification effectively inactivates the enzyme, preventing the hydrolysis of 2-AG.

Selectivity Profile of this compound

The selectivity of a pharmacological inhibitor is a critical determinant of its therapeutic potential and safety profile. This compound has been characterized as a highly selective inhibitor of MAGL, with significantly lower activity against other related enzymes in the endocannabinoid system and the broader serine hydrolase superfamily.

Quantitative Selectivity Data

The inhibitory potency of this compound against its primary target, MAGL, and key off-targets, fatty acid amide hydrolase (FAAH) and α/β-hydrolase domain containing 6 (ABHD6), has been determined through various in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target Enzyme | Species | IC50 Value | Selectivity over MAGL (approx.) |

| Monoacylglycerol Lipase (MAGL) | Human | 0.214 nM[1] | - |

| Rat | 0.275 nM | - | |

| Mouse | 0.363 nM | - | |

| General | 0.4 nM | - | |

| Fatty Acid Amide Hydrolase (FAAH) | Human/Rat | >13,000-fold less potent than MAGL | >13,000x |

| α/β-hydrolase domain containing 6 (ABHD6) | Human | ~630-fold less potent than MAGL | ~630x |

Note: IC50 values can vary slightly between different experimental setups and assay conditions.

Beyond FAAH and ABHD6, competitive activity-based protein profiling (ABPP) in mouse brain membrane proteomes revealed that MAGL was the only detectable target of this compound at concentrations up to 100 nM. Furthermore, this compound has shown no binding to cannabinoid receptors CB1 or CB2.

Signaling Pathway

This compound modulates the endocannabinoid signaling pathway by preventing the degradation of 2-AG. This leads to an accumulation of 2-AG, which can then activate cannabinoid receptors, primarily CB1 and CB2, leading to various downstream cellular responses.

Experimental Protocols

The determination of the selectivity profile of this compound relies on robust biochemical and proteomic assays. The following are detailed methodologies for key experiments.

Competitive Activity-Based Protein Profiling (ABPP)

Competitive ABPP is a powerful chemoproteomic technique used to assess the potency and selectivity of inhibitors against entire enzyme families in their native biological context.

Objective: To determine the IC50 of this compound for MAGL and to profile its selectivity against other serine hydrolases in complex proteomes.

Materials:

-

Mouse brain membrane proteome

-

This compound

-

Fluorophosphonate (FP) probe conjugated to a reporter tag (e.g., TAMRA or biotin)

-

SDS-PAGE gels

-

Fluorescence gel scanner or streptavidin-HRP for western blotting

Procedure:

-

Proteome Preparation: Mouse brain tissue is homogenized and subjected to ultracentrifugation to isolate the membrane fraction, which is rich in MAGL.

-

Inhibitor Incubation: Aliquots of the membrane proteome are pre-incubated with varying concentrations of this compound (or vehicle control) for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for target engagement.

-

Probe Labeling: A broad-spectrum serine hydrolase activity-based probe, such as a fluorophosphonate-TAMRA (FP-TAMRA), is added to the proteome samples and incubated for a defined period. The FP probe covalently labels the active site of serine hydrolases that are not already blocked by this compound.

-

Quenching and Denaturation: The labeling reaction is quenched by the addition of SDS-PAGE loading buffer.

-

Gel Electrophoresis: The proteins are separated by size using SDS-PAGE.

-

Visualization and Analysis:

-

For fluorescent probes (e.g., FP-TAMRA), the gel is imaged using a fluorescence scanner. The intensity of the band corresponding to MAGL will decrease with increasing concentrations of this compound.

-

For biotinylated probes, the proteins are transferred to a membrane and detected by western blotting with streptavidin-HRP.

-

-

IC50 Determination: The band intensities are quantified, and the data is plotted as a function of this compound concentration. The IC50 value is calculated by fitting the data to a dose-response curve.

In Vitro MAGL Inhibition Assay (IC50 Determination)

This assay is used to determine the potency of this compound against purified or recombinantly expressed MAGL.

Objective: To quantify the IC50 value of this compound for MAGL.

Materials:

-

Purified or recombinant MAGL enzyme

-

This compound

-

A suitable MAGL substrate (e.g., a fluorogenic or chromogenic substrate)

-

Assay buffer

-

Microplate reader

Procedure:

-

Enzyme and Inhibitor Preparation: A solution of MAGL enzyme is prepared in the assay buffer. A dilution series of this compound is also prepared.

-

Pre-incubation: The MAGL enzyme solution is pre-incubated with the different concentrations of this compound (and a vehicle control) in a microplate for a set time to allow for binding.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the MAGL substrate to each well.

-

Kinetic Measurement: The plate is immediately placed in a microplate reader, and the rate of product formation is measured over time by monitoring the change in fluorescence or absorbance.

-

Data Analysis: The initial reaction velocities are calculated for each inhibitor concentration. The percentage of inhibition is determined relative to the vehicle control.

-

IC50 Calculation: The percent inhibition is plotted against the logarithm of the inhibitor concentration, and the data is fitted to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

This compound is a highly potent and selective inhibitor of monoacylglycerol lipase. Its selectivity has been rigorously established through in vitro enzymatic assays and competitive activity-based protein profiling in native biological systems. The data presented in this technical guide underscores the high degree of selectivity of this compound for MAGL over other key serine hydrolases, including FAAH and ABHD6. This remarkable selectivity profile, combined with its potent on-target activity, makes this compound a valuable research tool for studying the physiological and pathological roles of the endocannabinoid system and a promising candidate for further therapeutic development.

References

JJKK-048: A Technical Guide to a Potent Monoacylglycerol Lipase Inhibitor for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

JJKK-048 is a highly potent and selective inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). By blocking MAGL activity, JJKK-048 elevates 2-AG levels in the brain and peripheral tissues, thereby modulating the endocannabinoid system. This whitepaper provides a comprehensive overview of the technical details of JJKK-048, including its mechanism of action, quantitative data on its potency and selectivity, detailed experimental protocols for its use in preclinical models, and its effects on key signaling pathways. This document is intended to serve as a resource for researchers investigating the therapeutic potential of MAGL inhibition in various disease models, including pain, neuroinflammation, and cancer.

Core Concepts and Mechanism of Action

JJKK-048 is a piperidine-based triazole urea that acts as an ultrapotent and highly selective inhibitor of MAGL.[1] Its mechanism of action involves the formation of a covalent carbamate adduct with the catalytic serine residue (S122) in the active site of the MAGL enzyme.[2] This covalent modification inactivates the enzyme, preventing the hydrolysis of 2-AG into arachidonic acid and glycerol.[2] The inhibition by JJKK-048 is slowly reversible, which may be attributed to the lack of steric hindrance of the carbamate adduct with the catalytic serine.[1]

The primary consequence of MAGL inhibition by JJKK-048 is the significant and dose-dependent elevation of 2-AG levels in various tissues, most notably the brain.[1] Importantly, JJKK-048 demonstrates high selectivity for MAGL over other key enzymes in the endocannabinoid system, such as fatty acid amide hydrolase (FAAH), the enzyme that degrades anandamide (AEA). This selectivity ensures that JJKK-048 specifically modulates the 2-AG signaling pathway without significantly affecting AEA levels.

Quantitative Data

The potency and selectivity of JJKK-048 have been characterized across different species and against related enzymes. The following tables summarize the key quantitative data.

| Table 1: In Vitro Potency of JJKK-048 (IC50 Values) | |

| Target | IC50 Value |

| Human MAGL | 214 pM |

| Rat MAGL | 275 pM |

| Mouse MAGL | 363 pM |

| Table 2: In Vitro Selectivity of JJKK-048 | |

| Enzyme | Selectivity vs. MAGL |

| Fatty Acid Amide Hydrolase (FAAH) | >1000-fold |

| ABHD6 | >100-fold |

| Table 3: In Vivo Efficacy of JJKK-048 in Mice (Acute Intraperitoneal Administration) | |

| Dosage (mg/kg) | Brain MAGL Inhibition (%) | Brain 2-AG Level Increase |

|---|---|---|

| 0.1 | Not reported | Not reported |

| 0.5 | ~45% | Significant increase |

| 1.0 | ~80% | Dose-dependent increase |

| 2.0 | ~80% | Dose-dependent increase |

| 4.0 | ~90% | Massive increase |

Signaling Pathways

The inhibition of MAGL by JJKK-048 initiates a cascade of downstream effects by modulating several interconnected signaling pathways.

Enhanced 2-AG Signaling

The primary effect of JJKK-048 is the potentiation of 2-AG signaling. Elevated levels of 2-AG lead to increased activation of cannabinoid receptors, primarily CB1 and CB2. This enhanced signaling can lead to various physiological effects, including analgesia and reduced neuroinflammation.

Figure 1: JJKK-048 enhances 2-AG signaling.

Reduction of Prostaglandin Synthesis

By preventing the breakdown of 2-AG, JJKK-048 also reduces the bioavailability of arachidonic acid, a key precursor for the synthesis of prostaglandins, which are pro-inflammatory molecules. This contributes to the anti-inflammatory effects of JJKK-048.

Figure 2: JJKK-048 reduces prostaglandin synthesis.

Inhibition of NF-κB Signaling in Cancer

In some cancer models, MAGL overexpression has been linked to the activation of the NF-κB signaling pathway, which promotes tumor progression. By inhibiting MAGL, JJKK-048 may downregulate NF-κB activity, leading to reduced cancer cell proliferation and invasion.

References

JJKK-048: A Technical Guide for Pain Research Professionals

An In-depth Exploration of a Potent and Selective Monoacylglycerol Lipase (MAGL) Inhibitor for Analgesic Drug Development

This technical guide provides a comprehensive overview of JJKK-048, a potent and highly selective inhibitor of monoacylglycerol lipase (MAGL), for researchers, scientists, and professionals engaged in pain research and the development of novel analgesic therapies. JJKK-048 has demonstrated significant promise in preclinical models of pain by modulating the endocannabinoid system.

Core Mechanism of Action

JJKK-048 exerts its effects by inhibiting the monoacylglycerol lipase (MAGL) enzyme.[1][2][3] MAGL is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[2] By inhibiting MAGL, JJKK-048 leads to an increase in the levels of 2-AG in the brain and peripheral tissues.[1] This elevation of 2-AG enhances the activation of cannabinoid receptors, which are key components of the endogenous pain-modulating system. JJKK-048 covalently binds to the catalytic serine (S122) at the active site of MAGL, forming a carbamate adduct that inhibits the enzyme's hydrolytic activity on 2-AG.

Potency and Selectivity

JJKK-048 is characterized by its high potency and selectivity for MAGL. This specificity is crucial for minimizing off-target effects and enhancing its therapeutic potential.

| Parameter | Species | Value |

| IC50 | Human | 214 pM |

| Rat | 275 pM | |

| Mouse | 363 pM | |

| (General) | 0.4 nM | |

| Selectivity | Over FAAH | >13,000-fold |

| Over ABHD6 | ~630-fold |

Table 1: Potency and Selectivity of JJKK-048. IC50 values represent the concentration of JJKK-048 required to inhibit 50% of MAGL activity. Selectivity is shown as a fold-difference in inhibitory activity against other key enzymes of the endocannabinoid system, fatty acid amide hydrolase (FAAH) and α/β-hydrolase domain containing 6 (ABHD6).

Preclinical Efficacy in Pain Models

In vivo studies in animal models have demonstrated the analgesic effects of JJKK-048. Acute administration of the compound has been shown to produce antinociception in various pain models.

| Dose (mg/kg, i.p.) | Effect on MAGL Inhibition (Brain) | Effect on Brain 2-AG Levels | Analgesic Effect | Side Effects | Animal Model |

| 0.1 - 4 | Dose-dependent blockade | Dose-dependent increase | - | - | C57Bl/6J mice |

| 0.5 | ~45% inhibition | - | Significant analgesia in writhing test | No cannabimimetic side effects | Male Albino Swiss mice |

| 1 | ~80% inhibition | - | Analgesia in writhing and tail-immersion tests | Hypomotility and hypothermia, but no catalepsy | Male Albino Swiss mice |

| 2 | ~80% inhibition | - | Analgesia in writhing and tail-immersion tests | Hypomotility and hypothermia, but no catalepsy | Male Albino Swiss mice |

| 4 | ~90% inhibition | - | - | - | C57Bl/6J mice |

Table 2: In Vivo Effects of JJKK-048 in Mice. This table summarizes the dose-dependent effects of intraperitoneally (i.p.) administered JJKK-048 on brain MAGL activity, 2-AG levels, and behavioral responses in pain models.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the key experimental protocols used in the preclinical evaluation of JJKK-048.

In Vivo MAGL Inhibition Assay

This protocol is designed to assess the in vivo potency of JJKK-048 in inhibiting MAGL activity in brain and peripheral tissues.

Materials:

-

JJKK-048

-

Vehicle solution

-

Male C57Bl/6J mice (8 weeks old)

-

Tissue homogenization buffer

-

Activity-based protein profiling probes (e.g., TAMRA-FP)

-

SDS-PAGE gels and imaging system

Procedure:

-

Administer JJKK-048 at doses ranging from 0.1 to 4 mg/kg via intraperitoneal (i.p.) injection to male C57Bl/6J mice. A control group receives the vehicle solution.

-

After a 30-minute incubation period, sacrifice the mice by an approved ethical method.

-

Immediately dissect and collect the brain and other peripheral tissues of interest (e.g., liver, spleen, heart, skeletal muscle).

-

Homogenize the collected tissues in an appropriate buffer.

-

Perform gel-based activity-based protein profiling (ABPP) to assess the activity of MAGL and other serine hydrolases.

-

Analyze the gels to quantify the dose-dependent blockade of MAGL activity by JJKK-048.

Behavioral Pain Assays

These protocols are used to evaluate the analgesic effects of JJKK-048 in mouse models of pain.

1. Writhing Test (Visceral Pain Model)

Procedure:

-

Administer JJKK-048 (0.5-2 mg/kg, i.p.) or vehicle to male Albino Swiss mice.

-

After a predetermined pretreatment time, induce visceral pain by intraperitoneally injecting a dilute solution of acetic acid.

-

Immediately place the mouse in an observation chamber.

-

Count the number of "writhes" (a characteristic stretching and constriction of the abdomen) over a defined period (e.g., 20 minutes).

-

A reduction in the number of writhes in the JJKK-048-treated group compared to the vehicle group indicates an analgesic effect.

2. Tail-Immersion Test (Thermal Pain Model)

Procedure:

-

Administer JJKK-048 (1-2 mg/kg, i.p.) or vehicle to male Albino Swiss mice.

-

At the time of peak drug effect, gently restrain the mouse.

-

Immerse the distal portion of the tail into a thermostatically controlled water bath.

-

Measure the latency (in seconds) for the mouse to flick or withdraw its tail from the hot water. A cut-off time is used to prevent tissue damage.

-

An increase in the tail-withdrawal latency in the JJKK-048-treated group compared to the vehicle group indicates thermal antinociception.

Clinical Development Status

As of the latest available information, there are no registered clinical trials specifically investigating JJKK-048 for pain in humans. The research on JJKK-048 appears to be in the preclinical stage of development. The potent and selective profile of JJKK-048, along with its demonstrated efficacy in animal models of pain, suggests its potential as a candidate for future clinical investigation.

Conclusion

JJKK-048 is a powerful research tool and a promising therapeutic candidate for the treatment of pain. Its high potency and selectivity for MAGL allow for the targeted modulation of the endocannabinoid system, offering a potential advantage over non-selective cannabinoid-based therapies. The preclinical data strongly support its analgesic effects. Further investigation, including progression into clinical trials, will be necessary to fully elucidate the therapeutic potential of JJKK-048 in human pain conditions.

References

- 1. JJKK 048 | Monoacylglycerol Lipase | Tocris Bioscience [tocris.com]

- 2. In Vivo Characterization of the Ultrapotent Monoacylglycerol Lipase Inhibitor {4-[bis-(benzo[d][1,3]dioxol-5-yl)methyl]-piperidin-1-yl}(1H-1,2,4-triazol-1-yl)methanone (JJKK-048) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rndsystems.com [rndsystems.com]

JJKK 048: A Potent Monoacylglycerol Lipase Inhibitor for Neurodegenerative Disease Models

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Neuroinflammation and excitotoxicity are key pathological drivers in a range of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. A promising therapeutic strategy to counteract these processes is the modulation of the endocannabinoid system, particularly by enhancing the signaling of 2-arachidonoylglycerol (2-AG). JJKK 048 is an ultrapotent and highly selective inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of 2-AG in the central nervous system. By inhibiting MAGL, this compound elevates the levels of neuroprotective 2-AG while simultaneously reducing the production of pro-inflammatory arachidonic acid and its downstream metabolites. This dual action makes this compound a compelling candidate for investigation in various neurodegenerative disease models. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and the therapeutic rationale for its application in neurodegenerative disease research.

Introduction to this compound

This compound is a synthetic, small-molecule inhibitor of monoacylglycerol lipase (MAGL).[1] It belongs to a class of piperidine triazole urea compounds and is characterized by its high potency and selectivity for MAGL over other serine hydrolases, such as fatty acid amide hydrolase (FAAH) and α/β-hydrolase domain containing 6 (ABHD6). The therapeutic potential of MAGL inhibitors in neurodegenerative disorders is underscored by their ability to simultaneously enhance neuroprotective endocannabinoid signaling and suppress neuroinflammatory pathways.[2][3]

Mechanism of Action and Signaling Pathway

This compound acts as a covalent, irreversible inhibitor of MAGL. It covalently modifies the catalytic serine residue (S122) in the active site of the MAGL enzyme, forming a stable carbamate adduct. This inactivation of MAGL leads to a significant and sustained elevation of its primary substrate, the endocannabinoid 2-arachidonoylglycerol (2-AG), in the brain.

The therapeutic effects of this compound are mediated through a dual signaling pathway:

-

Enhanced 2-AG Signaling: Elevated 2-AG levels lead to increased activation of cannabinoid receptors, primarily CB1 and CB2. Activation of these receptors has been shown to be neuroprotective, reducing excitotoxicity, oxidative stress, and apoptosis.

-

Reduced Pro-inflammatory Mediators: By blocking the hydrolysis of 2-AG, this compound reduces the bioavailability of arachidonic acid (AA), a precursor for the synthesis of pro-inflammatory eicosanoids such as prostaglandins (PGs). This reduction in PGs helps to dampen neuroinflammatory responses mediated by microglia and astrocytes.

Quantitative Pharmacological Data

This compound has demonstrated exceptional potency and selectivity in both in vitro and in vivo studies. The following tables summarize the key quantitative data available for this compound and the related, well-studied MAGL inhibitor, JZL184.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | Species | IC50 | Selectivity vs. FAAH | Selectivity vs. ABHD6 | Reference |

| MAGL | Human | 214 pM | >13,000-fold | ~630-fold | |

| Rat | 275 pM | - | - | ||

| Mouse | 363 pM | - | - | ||

| FAAH | - | >10 µM | - | - | |

| ABHD6 | - | ~250 nM | - | - |

Table 2: In Vivo Effects of this compound in Mice

| Dosage (i.p.) | Effect on Brain MAGL Activity | Effect on Brain 2-AG Levels | Animal Model | Reference |

| 0.1 - 4 mg/kg | Dose-dependent inhibition | Dose-dependent increase | C57Bl/6J mice | |

| 0.5 mg/kg | ~45% inhibition | - | C57Bl/6J mice | |

| 1 mg/kg | ~80% inhibition | - | C57Bl/6J mice | |

| 4 mg/kg | ~90% inhibition | - | C57Bl/6J mice |

Table 3: Effects of the MAGL Inhibitor JZL184 in Neurodegenerative Disease Models

| Disease Model | Animal Model | JZL184 Dosage | Key Findings | Reference |

| Alzheimer's Disease | 5XFAD APP transgenic mice | 12 mg/kg, i.p., 3x/week for 8 weeks | Reduced Aβ production and deposition; suppressed neuroinflammation; improved synaptic plasticity and memory. | |

| Alzheimer's Disease | APdE9 mice | 40 mg/kg, daily for 1 month | Decreased Iba1-immunoreactive microglia; reduced total Aβ burden. | |

| Parkinson's Disease | Chronic MPTP mouse model | 8 mg/kg, chronic administration | Prevented motor impairment; preserved the nigrostriatal pathway; altered glial cell phenotype. |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound and other MAGL inhibitors in the context of neurodegeneration research.

In Vivo Administration of this compound

Objective: To assess the in vivo effects of this compound on brain MAGL activity and 2-AG levels.

Materials:

-

This compound

-

Dimethylsulfoxide (DMSO)

-

2-hydroxypropyl-β-cyclodextrin

-

Saline

-

Male C57Bl/6J mice or other appropriate rodent model

Procedure:

-

Prepare the vehicle solution: 5% (v/v) DMSO in 10% (w/v) 2-hydroxypropyl-β-cyclodextrin in saline. Gently heat to dissolve.

-

Dissolve this compound in the vehicle to the desired concentration.

-

Administer this compound or vehicle to mice via intraperitoneal (i.p.) injection at a volume of 10 ml/kg.

-

At the desired time point post-injection (e.g., 30 minutes), sacrifice the mice by decapitation.

-

Immediately dissect the brain and other tissues of interest and flash-freeze in liquid nitrogen for subsequent analysis (e.g., activity-based protein profiling, LC-MS/MS for endocannabinoid levels).

Assessment of MAGL Inhibition in Alzheimer's Disease Mouse Models (using JZL184 as a proxy)

Objective: To evaluate the therapeutic efficacy of MAGL inhibition in a transgenic mouse model of Alzheimer's disease.

Materials:

-

JZL184

-

Vehicle (e.g., 18:1:1 saline:emulphor:ethanol)

-

5XFAD APP transgenic mice

-

Wild-type littermates as controls

Procedure:

-

At a specified age (e.g., 4 months), begin treatment with JZL184 (12 mg/kg) or vehicle via i.p. injection.

-

Administer the treatment three times per week for a duration of 8 weeks.

-

Following the treatment period, perform behavioral testing to assess cognitive function (e.g., Morris water maze, Y-maze).

-

After behavioral testing, sacrifice the animals and collect brain tissue for histological and biochemical analyses.

-

Immunohistochemistry: Stain brain sections for Aβ plaques (e.g., using 4G8 antibody), activated microglia (e.g., Iba1 or CD11b), and reactive astrocytes (e.g., GFAP).

-

Biochemical analysis: Measure levels of Aβ40 and Aβ42 via ELISA, and assess levels of synaptic proteins (e.g., synaptophysin, PSD-95) by Western blot.

Therapeutic Rationale in Neurodegenerative Disease Models

The inhibition of MAGL by this compound presents a multi-faceted therapeutic approach for neurodegenerative diseases:

-

Alzheimer's Disease (AD): MAGL inhibition has been shown to reduce the production and accumulation of β-amyloid (Aβ) and suppress neuroinflammation in AD mouse models. By elevating 2-AG, this compound may also promote synaptic plasticity and improve cognitive function, which are impaired in AD.

-

Parkinson's Disease (PD): Neuroinflammation is a key contributor to the progressive loss of dopaminergic neurons in PD. Pharmacological blockade of MAGL has demonstrated neuroprotective effects in PD mouse models, preserving the nigrostriatal pathway and preventing motor deficits.

-

Multiple Sclerosis (MS) and other Neuroinflammatory Conditions: The anti-inflammatory effects of MAGL inhibition are highly relevant to MS, where demyelination and neurodegeneration are driven by an autoimmune inflammatory response. By reducing pro-inflammatory prostaglandins and enhancing the immunomodulatory effects of 2-AG, this compound could potentially reduce lesion formation and progression.

Conclusion

This compound is a powerful and selective research tool for investigating the role of the endocannabinoid system in neurodegenerative diseases. Its ability to potently inhibit MAGL, thereby increasing neuroprotective 2-AG levels and decreasing pro-inflammatory arachidonic acid metabolites, provides a strong rationale for its use in preclinical models of Alzheimer's disease, Parkinson's disease, and other neurological disorders characterized by neuroinflammation and neuronal damage. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this compound.

References

JJKK-048: A Technical Whitepaper on a Novel MAGL Inhibitor for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

JJKK-048 is a highly potent and selective inhibitor of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system.[1] MAGL is responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), converting it into arachidonic acid and glycerol.[2] By inhibiting MAGL, JJKK-048 leads to an accumulation of 2-AG, which has shown therapeutic potential in a variety of disease models, including cancer. This technical guide provides an in-depth overview of JJKK-048, with a focus on its application in cancer research, particularly in overcoming drug resistance in triple-negative breast cancer (TNBC).

Mechanism of Action

JJKK-048 is an irreversible, covalent inhibitor of MAGL. It forms a carbamate adduct with the catalytic serine residue (S122) in the active site of the enzyme, effectively blocking its hydrolytic activity.[1] This inhibition leads to a significant and sustained elevation of 2-AG levels in tissues. The increased 2-AG can then modulate various signaling pathways, including the NF-κB pathway, which is implicated in inflammation and cancer progression.

JJKK-048 in Cancer Research

Recent studies have highlighted the potential of JJKK-048 as a therapeutic agent in cancer. One key area of investigation is its ability to overcome drug resistance. In the context of TNBC, JJKK-048 has been shown to ameliorate resistance to the multi-kinase inhibitor regorafenib. This effect is mediated through the downregulation of the ATP-binding cassette transporter G2 (ABCG2), a protein that actively pumps chemotherapeutic drugs out of cancer cells.

The proposed mechanism involves the inhibition of the NF-κB signaling pathway by the elevated levels of 2-AG resulting from MAGL inhibition by JJKK-048. Reduced NF-κB activity leads to decreased transcription of the ABCG2 gene, resulting in lower levels of the ABCG2 protein on the cancer cell surface. This, in turn, increases the intracellular concentration and efficacy of co-administered anticancer drugs like regorafenib.

Quantitative Data

The following tables summarize key quantitative data regarding the activity and effects of JJKK-048.

| Parameter | Species | Value | Reference |

| IC50 (MAGL) | Human | 214 pM | [1] |

| IC50 (MAGL) | Mouse | 363 pM | [1] |

| IC50 (MAGL) | Rat | 275 pM |

Table 1: In Vitro Potency of JJKK-048 against MAGL

| Cell Line | Treatment | Parameter | Value | Reference |

| MDA-MB-231 | JJKK-048 | IC50 (Cell Viability) | 61 µM | |

| MDA-MB-231 | Hypoxia + JJKK-048 | ABCG2 mRNA fold change vs. Hypoxia alone | ~0.5-fold decrease | |

| MDA-MB-231 | Hypoxia + JJKK-048 | Intracellular Regorafenib Accumulation vs. Hypoxia alone | Significant increase |

Table 2: Effects of JJKK-048 on Triple-Negative Breast Cancer Cells

Experimental Protocols

This section provides detailed methodologies for key experiments involving JJKK-048 in the context of cancer research.

Cell Viability Assay (Resazurin-Based)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of JJKK-048 on cancer cell lines.

Materials:

-

MDA-MB-231 triple-negative breast cancer cells

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% penicillin-streptomycin

-

JJKK-048 stock solution (in DMSO)

-

Resazurin sodium salt

-

96-well plates

-

Plate reader (fluorimeter)

Procedure:

-

Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Drug Treatment: Prepare serial dilutions of JJKK-048 in complete DMEM from the stock solution. Remove the medium from the wells and add 100 µL of the JJKK-048 dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

-

Resazurin Addition: Prepare a 0.15 mg/mL solution of resazurin in PBS. Add 10 µL of the resazurin solution to each well.

-

Final Incubation: Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator, protected from light.

-

Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the JJKK-048 concentration and determine the IC50 value using a non-linear regression curve fit.

Quantitative Real-Time PCR (qRT-PCR) for ABCG2 Expression

This protocol is used to quantify the effect of JJKK-048 on the mRNA expression of the ABCG2 gene.

Materials:

-

MDA-MB-231 cells

-

JJKK-048

-

Cobalt chloride (CoCl2) for inducing hypoxia-mimicking conditions

-

RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

-

cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

-

SYBR Green qPCR Master Mix

-

qRT-PCR instrument

-

Primers for ABCG2 and a housekeeping gene (e.g., GAPDH)

Procedure:

-

Cell Treatment: Seed MDA-MB-231 cells in 6-well plates. Once confluent, treat the cells with CoCl2 (to mimic hypoxia) and/or JJKK-048 for the desired time (e.g., 24 hours).

-

RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

-

qRT-PCR: Set up the qRT-PCR reaction by mixing the cDNA template, SYBR Green Master Mix, and the specific primers for ABCG2 and the housekeeping gene.

-

Thermal Cycling: Perform the qRT-PCR using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in ABCG2 mRNA expression, normalized to the housekeeping gene.

Intracellular Drug Accumulation Assay

This protocol measures the effect of JJKK-048 on the accumulation of a fluorescent substrate of ABCG2 (e.g., Hoechst 33342) or a co-administered drug (e.g., regorafenib) within cancer cells.

Materials:

-

MDA-MB-231 cells

-

JJKK-048

-

Regorafenib

-

Hoechst 33342 (as a fluorescent ABCG2 substrate)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Cell Treatment: Seed MDA-MB-231 cells in a suitable format (e.g., 24-well plate). Treat the cells with JJKK-048 for a predetermined time to allow for changes in ABCG2 expression.

-

Substrate/Drug Incubation: Add Hoechst 33342 or regorafenib to the cells at a specific concentration and incubate for a defined period (e.g., 1 hour).

-

Washing: Wash the cells multiple times with ice-cold PBS to remove extracellular substrate/drug.

-

Analysis:

-

For Hoechst 33342: Analyze the intracellular fluorescence using a flow cytometer or quantify the fluorescence intensity per cell using a fluorescence microscope.

-

For Regorafenib: Lyse the cells and quantify the intracellular concentration of regorafenib using a suitable analytical method such as liquid chromatography-mass spectrometry (LC-MS).

-

-

Data Comparison: Compare the intracellular accumulation of the substrate/drug in JJKK-048-treated cells to that in control cells.

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows related to JJKK-048.

Caption: JJKK-048 inhibits MAGL, leading to increased 2-AG levels.

References

JJKK 048: A Technical Guide to a Potent and Selective Monoacylglycerol Lipase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

JJKK 048 is a synthetic, small-molecule compound identified as an ultrapotent and highly selective inhibitor of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system. By preventing the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), this compound enhances endocannabinoid signaling, a mechanism with significant therapeutic potential for a range of pathological conditions, including pain, neurodegenerative diseases, and cancer. This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for this compound.

Chemical Structure and Properties

This compound is a piperidine triazole urea derivative.[1] Its chemical and physical properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | [4-[bis(1,3-benzodioxol-5-yl)methyl]piperidin-1-yl]-(1,2,4-triazol-1-yl)methanone | [2] |

| Synonyms | JJKK-048 | [2] |

| CAS Number | 1515855-97-6 | [3] |

| Molecular Formula | C₂₃H₂₂N₄O₅ | [4] |

| Molecular Weight | 434.44 g/mol | |

| Purity | ≥98% (HPLC) | |

| Solubility | Soluble to 100 mM in DMSO. Soluble to 33.33 mg/mL in DMSO with ultrasonication and warming to 60°C. | |

| Storage | Store at -20°C. |

Table 2: In Vitro Biological Activity of this compound

| Target | Species | IC₅₀ | Selectivity | Source |

| MAGL | Human | 214 pM | >13,000-fold vs. FAAH | |

| MAGL | Rat | 275 pM | ~630-fold vs. ABHD6 | |

| MAGL | Mouse | 363 pM |

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects by inhibiting the monoacylglycerol lipase (MAGL) enzyme. This inhibition leads to an increase in the levels of the endocannabinoid 2-arachidonoylglycerol (2-AG), which then modulates cannabinoid receptors, primarily CB1 and CB2.

Covalent Inhibition of MAGL

This compound acts as an irreversible inhibitor of MAGL. It forms a covalent carbamate adduct with the catalytic serine residue (Ser122) in the active site of the enzyme. This covalent modification permanently inactivates the enzyme, preventing it from hydrolyzing 2-AG into arachidonic acid and glycerol.

Modulation of the Endocannabinoid System

The endocannabinoid system is a crucial neuromodulatory system that regulates a wide array of physiological processes. The primary function of MAGL is to degrade 2-AG, a full agonist of both cannabinoid receptor type 1 (CB1) and type 2 (CB2). By inhibiting MAGL, this compound selectively elevates the tissue levels of 2-AG without affecting the levels of anandamide (AEA), another major endocannabinoid. The accumulated 2-AG then enhances the activation of CB1 and CB2 receptors, leading to downstream signaling events.

The following diagram illustrates the mechanism of action of this compound within the context of a synapse.

Caption: Mechanism of this compound Action in the Synapse.

Experimental Protocols

This compound has been characterized in vivo using various experimental models to assess its efficacy and selectivity. Below are detailed protocols for key assays.

Activity-Based Protein Profiling (ABPP)

ABPP is a chemical proteomic technique used to assess the activity and engagement of enzymes within a complex biological sample. This method is crucial for confirming the selective inhibition of MAGL by this compound in a native environment.

Objective: To determine the in vivo inhibition of MAGL and the selectivity of this compound against other serine hydrolases.

Methodology:

-

Animal Dosing: Administer this compound or vehicle control to mice via intraperitoneal (i.p.) injection. Doses can range from 0.1 to 4 mg/kg.

-

Tissue Collection and Preparation: After a predetermined time (e.g., 4 hours), euthanize the mice and harvest tissues (e.g., brain, liver). Homogenize the tissues in a suitable buffer (e.g., Tris-buffered saline).

-

Proteome Labeling: Incubate the tissue proteomes with a broad-spectrum serine hydrolase activity-based probe, such as a fluorophosphonate probe tagged with a reporter (e.g., a fluorophore or biotin).

-

Gel Electrophoresis and Imaging: Separate the labeled proteins by SDS-PAGE. Visualize the probe-labeled enzymes using a fluorescence scanner. Inhibition of MAGL by this compound will be evident by a decrease in the fluorescence signal corresponding to the molecular weight of MAGL.

-

Mass Spectrometry (for in-depth analysis): For a more comprehensive selectivity profile, the probe-labeled proteins can be enriched (e.g., using streptavidin beads if a biotinylated probe is used), digested, and analyzed by mass spectrometry to identify and quantify the labeled enzymes.

The following diagram outlines the general workflow for a competitive ABPP experiment.

Caption: Competitive Activity-Based Protein Profiling Workflow.

Acetic Acid-Induced Writhing Test

This is a chemical-induced pain model used to screen for analgesic activity. The test measures the number of abdominal constrictions (writhing) in response to an intraperitoneal injection of an irritant, typically acetic acid.

Objective: To assess the peripheral analgesic effects of this compound.

Methodology:

-

Animal Acclimation: Allow mice to acclimate to the testing environment.

-

Compound Administration: Administer this compound (e.g., 0.5-2 mg/kg, i.p.) or vehicle control to the mice.

-

Induction of Writhing: After a suitable absorption period (e.g., 30 minutes), inject 0.6% acetic acid solution intraperitoneally (typically 10 ml/kg body weight).

-

Observation: Immediately after the acetic acid injection, place the mouse in an observation chamber and count the number of writhes (a characteristic stretching and constriction of the abdomen) over a defined period (e.g., 20-30 minutes).

-

Data Analysis: Compare the number of writhes in the this compound-treated group to the vehicle-treated group. A significant reduction in the number of writhes indicates an analgesic effect.

Tail-Immersion Test

This is a thermal nociceptive test used to evaluate centrally mediated analgesia. The test measures the latency of the tail withdrawal reflex when immersed in hot water.

Objective: To assess the central analgesic effects of this compound.

Methodology:

-

Baseline Measurement: Gently restrain the mouse and measure the baseline tail-flick latency by immersing the distal part of the tail (e.g., the last 3-5 cm) in a constant temperature water bath (e.g., 52°C ± 0.5°C). Record the time it takes for the mouse to flick its tail out of the water. A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.

-

Compound Administration: Administer this compound (e.g., 1-2 mg/kg, i.p.) or vehicle control.

-

Post-Treatment Measurements: Measure the tail-flick latency at several time points after compound administration (e.g., 30, 60, 90, and 120 minutes).

-

Data Analysis: Compare the post-treatment latencies to the baseline latencies and to the vehicle control group. A significant increase in the tail-flick latency indicates a central analgesic effect.

Conclusion

This compound is a powerful research tool for investigating the role of the endocannabinoid system, specifically 2-AG signaling, in health and disease. Its high potency and selectivity for MAGL make it a valuable pharmacological agent for preclinical studies. The experimental protocols described herein provide a framework for researchers to further elucidate the therapeutic potential of MAGL inhibition. As with any potent bioactive compound, appropriate safety and handling procedures should be followed in a laboratory setting.

References

- 1. youtube.com [youtube.com]

- 2. Mechanistic assessment of the analgesic, anti-inflammatory and antipyretic actions of Dalbergia saxatilis in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activity-Based Protein Profiling with Natural Product-Derived Chemical Probes in Human Cell Lysates | Springer Nature Experiments [experiments.springernature.com]

- 4. Endocannabinoid signaling and synaptic function - PMC [pmc.ncbi.nlm.nih.gov]

JJKK-048 (CAS: 1515855-97-6): A Technical Guide for Drug Discovery Professionals

An In-depth Overview of a Potent and Selective Monoacylglycerol Lipase (MAGL) Inhibitor

This technical guide provides a comprehensive overview of JJKK-048, a potent and highly selective inhibitor of monoacylglycerol lipase (MAGL). JJKK-048, with CAS number 1515855-97-6, has emerged as a valuable research tool for studying the endocannabinoid system and holds therapeutic potential for a range of conditions, including pain, inflammation, and neurodegenerative diseases. This document is intended for researchers, scientists, and drug development professionals, providing key data, experimental protocols, and visualizations of its mechanism of action and experimental workflows.

Core Compound Information

| Property | Value |

| CAS Number | 1515855-97-6 |

| IUPAC Name | {4-[bis(1,3-benzodioxol-5-yl)methyl]piperidin-1-yl}(1H-1,2,4-triazol-1-yl)methanone |

| Molecular Formula | C₂₃H₂₂N₄O₅ |

| Molecular Weight | 434.44 g/mol |

| Appearance | White to beige solid powder |

| Solubility | Soluble in DMSO (up to 100 mM) |

| Storage | Store at -20°C for long-term stability |

Biological Activity and Potency

JJKK-048 is an ultrapotent and selective inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2][3] Its inhibitory activity is characterized by low nanomolar to picomolar potency.

In Vitro Inhibitory Activity

| Target Enzyme | IC₅₀ Value | Species | Reference(s) |

| MAGL | 0.4 nM | Human | [1][2] |

| MAGL | 214 pM | Human | |

| MAGL | 275 pM | Rat | |

| MAGL | 363 pM | Mouse |

Selectivity Profile

JJKK-048 exhibits remarkable selectivity for MAGL over other key enzymes in the endocannabinoid system, namely fatty acid amide hydrolase (FAAH) and α/β-hydrolase domain containing 6 (ABHD6).

| Enzyme Comparison | Selectivity Fold | Reference(s) |

| MAGL vs. FAAH | >13,000-fold | |

| MAGL vs. ABHD6 | ~630-fold |

Mechanism of Action

JJKK-048 acts as a covalent, irreversible inhibitor of MAGL. The proposed mechanism involves the carbamoylation of the catalytic serine residue (S122) within the active site of MAGL. This covalent modification inactivates the enzyme, preventing the hydrolysis of 2-AG. The high potency of JJKK-048 is attributed to the triazole leaving group in its chemical structure.

Mechanism of MAGL Inhibition by JJKK-048

In Vivo Efficacy and Pharmacodynamics

Acute in vivo administration of JJKK-048 in mice has demonstrated its ability to potently inhibit MAGL in the brain and peripheral tissues. This inhibition leads to a significant and dose-dependent increase in the levels of 2-AG in the brain, without affecting the levels of anandamide (AEA).

In Vivo Effects in Mice

| Effect | Dose Range (i.p.) | Outcome | Reference(s) |

| MAGL Inhibition in Brain | 0.5 - 4 mg/kg | ~45% inhibition at 0.5 mg/kg, ~90% at 4 mg/kg. | |

| Increase in Brain 2-AG Levels | 0.1 - 4 mg/kg | Dose-dependent increase. | |

| Analgesia (Writhing Test) | 0.5 mg/kg | Significant analgesia without cannabimimetic side effects. | |

| Analgesia (Tail-Immersion Test) | 1 - 2 mg/kg | Induction of analgesia. | |

| Behavioral Effects (at higher doses) | 1 - 2 mg/kg | Hypomotility and hypothermia, but not catalepsy. |

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of JJKK-048 are provided below. These protocols are synthesized from published literature and represent standard methods in the field.

MAGL Inhibition Assay (In Vitro)

This protocol describes a general method for determining the IC₅₀ value of JJKK-048 against MAGL using a fluorogenic substrate.

-

Enzyme and Substrate Preparation:

-

Recombinant human, rat, or mouse MAGL is diluted in an appropriate assay buffer (e.g., Tris-HCl with EDTA).

-

A fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin, is prepared in a suitable solvent (e.g., DMSO).

-

-

Inhibitor Preparation:

-

A stock solution of JJKK-048 is prepared in DMSO.

-

Serial dilutions of JJKK-048 are made to generate a range of concentrations for the assay.

-

-

Assay Procedure:

-

The MAGL enzyme preparation is pre-incubated with varying concentrations of JJKK-048 or vehicle (DMSO) for a defined period (e.g., 30 minutes) at room temperature in a 96-well plate.

-

The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

-

The increase in fluorescence, corresponding to the hydrolysis of the substrate, is monitored over time using a plate reader.

-

-

Data Analysis:

-

The rate of reaction is calculated for each inhibitor concentration.

-

The percentage of inhibition is determined relative to the vehicle control.

-

The IC₅₀ value is calculated by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

-

Activity-Based Protein Profiling (ABPP)

ABPP is used to assess the selectivity of JJKK-048 against other serine hydrolases in a complex proteome.

-

Sample Preparation:

-

Brain or cell lysates are prepared in a suitable buffer.

-

Protein concentration is determined using a standard method (e.g., BCA assay).

-

-

Inhibitor Treatment:

-

Aliquots of the proteome are treated with varying concentrations of JJKK-048 or vehicle for a specified time.

-

-

Probe Labeling:

-

A broad-spectrum serine hydrolase activity-based probe (e.g., a fluorophosphonate probe) is added to the samples to label the active serine hydrolases that were not inhibited by JJKK-048.

-

-

Analysis:

-

The labeled proteins are separated by SDS-PAGE.

-

The gel is scanned for fluorescence to visualize the labeled serine hydrolases.

-

A decrease in the fluorescence signal for a specific protein band in the JJKK-048-treated samples compared to the vehicle control indicates inhibition of that enzyme.

-

In Vivo Animal Studies

The following workflow outlines the general procedure for in vivo characterization of JJKK-048 in mice.

References

Methodological & Application

JJKK 048: Application Notes and Protocols for In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo use of JJKK 048, an ultrapotent and highly selective inhibitor of monoacylglycerol lipase (MAGL). The following sections detail recommended dosages, experimental protocols, and the underlying mechanism of action to facilitate effective research in areas such as pain, neuroinflammation, and cancer.

Mechanism of Action

This compound is a potent inhibitor of MAGL, the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2] By covalently binding to the active site serine (S122) of MAGL, this compound blocks the hydrolysis of 2-AG, leading to a significant and dose-dependent increase in its levels in the brain and peripheral tissues.[3] This elevation of 2-AG enhances the activation of cannabinoid receptors, primarily CB1, which mediates the analgesic and other central nervous system effects of this compound.[4] this compound exhibits high selectivity for MAGL over other serine hydrolases like fatty acid amide hydrolase (FAAH) and ABHD6, minimizing off-target effects.

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following table summarizes the in vivo effects of this compound administered via intraperitoneal (i.p.) injection in mice.

| Dose (mg/kg) | Animal Model | Key Findings | Reference |

| 0.1 - 4 | Male C57Bl/6J Mice | Dose-dependent inhibition of brain MAGL and elevation of brain 2-AG levels. | |

| 0.5 | Male C57Bl/6J Mice | Approximately 45% blockade of brain MAGL and ~70% inhibition in the liver. | |

| 0.5 | Male Albino Swiss Mice | Promotes significant analgesia in the writhing test without cannabimimetic side effects. | |

| 1 | Male C57Bl/6J Mice | Approximately 80% inhibition of brain MAGL. Required for significant MAGL inhibition in heart, spleen, and skeletal muscle. | |

| 1 - 2 | Male Albino Swiss Mice | Induces analgesia in both the writhing and tail-immersion tests, as well as hypomotility and hyperthermia, but not catalepsy. | |

| 2 | Male C57Bl/6J Mice | Approximately 80% inhibition of brain MAGL. | |

| 4 | Male C57Bl/6J Mice | Approximately 90% inhibition of brain MAGL. |

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl)

Protocol:

-

Prepare a stock solution of this compound in DMSO.

-

For a final solution, the following formulation can be used: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

-

To prepare the dosing solution, first add the required volume of the DMSO stock to PEG300 and mix thoroughly.

-

Next, add Tween-80 and mix until a homogenous solution is formed.

-

Finally, add saline to reach the final desired volume and concentration.

-

If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.

In Vivo MAGL Inhibition Assessment

Protocol:

-

Administer this compound or vehicle to male C57Bl/6J mice via intraperitoneal (i.p.) injection at doses ranging from 0.1 to 4 mg/kg.

-

After 30 minutes, sacrifice the mice and harvest the brains and other tissues of interest (e.g., liver, spleen, heart, skeletal muscle).

-

Homogenize the tissues and prepare proteomes for analysis.

-

Determine MAGL activity using gel-based activity-based protein profiling (ABPP). This technique allows for the visualization of active serine hydrolases and the assessment of MAGL inhibition by this compound.

Pharmacokinetic Analysis

Protocol:

-

Administer this compound i.p. to mice at doses of 0.5, 1.0, and 2.0 mg/kg.

-

At 30 minutes post-injection, collect blood and harvest brain and liver tissues.

-

Homogenize the tissue samples with water.

-

Analyze the concentrations of this compound in plasma and tissue homogenates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Behavioral Assays

a. Writhing Test (Analgesia)

-

Administer this compound (0.5 mg/kg, i.p.) or vehicle to male Albino Swiss mice.

-

After a predetermined time, induce writhing by intraperitoneal injection of an irritant (e.g., acetic acid).

-

Count the number of writhes (abdominal constrictions) over a set period. A reduction in the number of writhes indicates an antinociceptive effect.

b. Tail-Immersion Test (Analgesia)

-

Administer this compound (1-2 mg/kg, i.p.) or vehicle to male Albino Swiss mice.

-

Immerse the distal part of the mouse's tail in a warm water bath (e.g., 52°C).

-

Record the latency to tail withdrawal. An increase in latency indicates analgesia.

c. Assessment of Cannabimimetic Side Effects (Tetrad Assay)

-

Administer this compound (1-2 mg/kg, i.p.) or vehicle to male Albino Swiss mice.

-

Assess for the following four signs:

-

Hypomotility: Measure locomotor activity in an open field.

-

Hypothermia: Measure rectal temperature.

-

Catalepsy: Measure the time the mouse remains immobile on an elevated bar.

-

Antinociception: Can be assessed using the tail-immersion or hot-plate test.

-

-

This compound has been shown to induce hypomotility and hypothermia at higher doses but not catalepsy.

Caption: General experimental workflow for in vivo studies with this compound.

References

- 1. In Vivo Characterization of the Ultrapotent Monoacylglycerol Lipase Inhibitor {4-[bis-(benzo[d][1,3]dioxol-5-yl)methyl]-piperidin-1-yl}(1H-1,2,4-triazol-1-yl)methanone (JJKK-048) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Redirecting [linkinghub.elsevier.com]

Application Notes: JJKK 048 for Preclinical Analgesia Studies

Introduction JJKK 048 is an ultrapotent and highly selective irreversible inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1] By blocking MAGL, this compound elevates 2-AG levels in the nervous system, thereby enhancing endocannabinoid signaling. This mechanism has shown significant potential for producing analgesic effects without the cannabimimetic side effects associated with direct cannabinoid receptor agonists.[1][2] These notes provide a summary of the available preclinical data and detailed protocols for the use of this compound in analgesia research.

Mechanism of Action this compound covalently binds to the catalytic serine residue (S122) within the active site of the MAGL enzyme.[3] This irreversible inhibition prevents the hydrolysis of 2-AG into arachidonic acid and glycerol. The resulting accumulation of 2-AG leads to enhanced activation of cannabinoid receptors (CB1 and CB2), which are key modulators of pain signaling pathways.

Quantitative Data

The following tables summarize the potency, selectivity, and in vivo efficacy of this compound based on published preclinical data.

Table 1: In Vitro Potency of this compound

| Target | Species | IC₅₀ Value | Reference |

|---|---|---|---|

| MAGL | Human | 214 pM | |

| MAGL | Mouse | 363 pM | |

| MAGL | Rat | 275 pM |

| MAGL | Not Specified | 0.4 nM | |

Table 2: Selectivity Profile of this compound

| Off-Target | Selectivity vs. MAGL | Reference |

|---|---|---|

| FAAH | >13,000-fold |

| ABHD6 | ~630-fold | |

Table 3: In Vivo MAGL Inhibition by this compound (100 nM, ex vivo in mice)

| Tissue | % Inhibition | Reference |

|---|---|---|

| Frontal Cortex | 95% | |

| Trigeminal Ganglia | 90% | |

| Cervical Spinal Cord | 72% |

| Brainstem | 66% | |

Table 4: Preclinical Analgesia Studies - Treatment Duration & Dosage Note: All cited studies utilized a single, acute intraperitoneal (i.p.) injection. Data on chronic treatment duration is not currently available.

| Dose (mg/kg, i.p.) | Animal Model | Key Outcome | Reference |

| 0.5 | Acetic Acid Writhing (Mouse) | Significant analgesia without cannabimimetic side effects. | |

| 1.0 - 2.0 | Writhing & Tail-Immersion (Mouse) | Dose-dependent analgesia; induced hypomotility and hyperthermia. | |

| 0.1 - 4.0 | Brain MAGL Activity (Mouse) | Potent, dose-dependent inhibition of MAGL and elevation of brain 2-AG. |

Experimental Protocols

The following are detailed protocols for common preclinical pain models used to evaluate the analgesic efficacy of this compound.

Protocol 1: Acetic Acid-Induced Writhing Test

This model assesses visceral pain by observing the stretching and constricting movements (writhes) of an animal following an injection of a mild irritant.

1. Materials:

-

This compound

-

Vehicle (e.g., DMSO and saline)

-

0.6% Acetic Acid solution

-

Male Albino Swiss mice (or similar strain)

-

Syringes and needles (for i.p. injection)

-

Observation chambers (transparent)

-

Timer

2. Procedure:

-

Acclimatization: Place mice individually in the observation chambers and allow them to acclimatize for at least 60 minutes before testing.

-

Drug Preparation: Prepare a stock solution of this compound in a suitable vehicle. Further dilute to the desired final concentrations (e.g., 0.5 mg/kg, 1.0 mg/kg, 2.0 mg/kg). A vehicle control group must be included.

-

Administration: Administer the prepared this compound solution or vehicle via intraperitoneal (i.p.) injection.

-